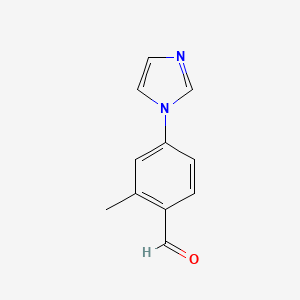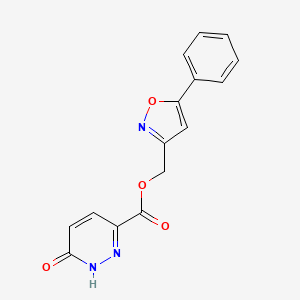
(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, also known as PIMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIMD is a heterocyclic compound that contains isoxazole and pyridazine rings.
Scientific Research Applications
Synthesis and Characterization
A cornerstone of research involving (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is the development of synthetic routes and characterization of related compounds. The synthesis and characterization of 3, 4-dihydropyrimidin-2-one derivatives, for instance, involve reactions that yield compounds with potential for further chemical modifications and pharmacological exploration (Dey et al., 2022). Similarly, the preparation of isoxazolo[4,5-d]pyridazine derivatives showcases a variety of structural possibilities for the core isoxazole moiety, opening avenues for the synthesis of novel materials or bioactive molecules (Desimoni & Finzi, 1967).
Biological Activities
The exploration of biological activities is a significant area of research for compounds related to (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Several studies have investigated the antimicrobial and antioxidant properties of compounds containing the isoxazole moiety. For example, some synthesized compounds have demonstrated promising antimicrobial activity against a range of bacteria and fungal species, as well as notable antioxidant properties, which could lead to the development of new antimicrobial and antioxidant agents (Badadhe et al., 2013). Another study focusing on regioselectivity of 1,3-dipolar cycloadditions highlights the potential of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives in antimicrobial and anti-inflammatory applications (Zaki et al., 2016).
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-14-7-6-12(16-17-14)15(20)21-9-11-8-13(22-18-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAOJHXTJXMEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)
![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)
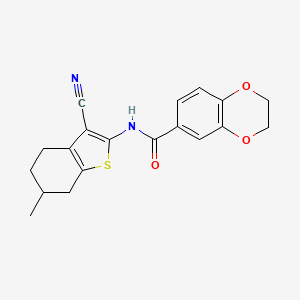
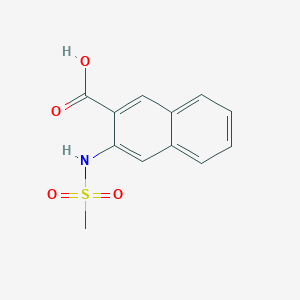

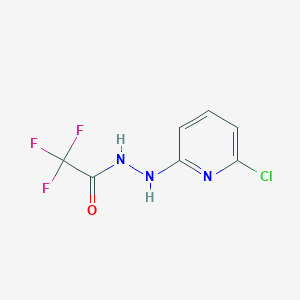
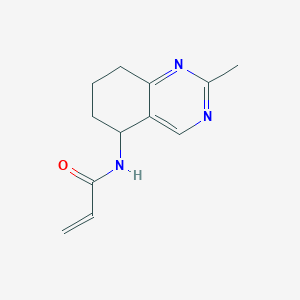
![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)
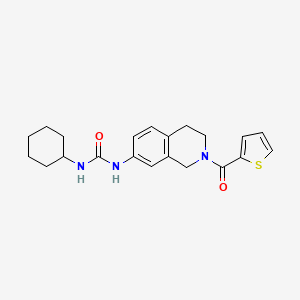
![3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2872718.png)
